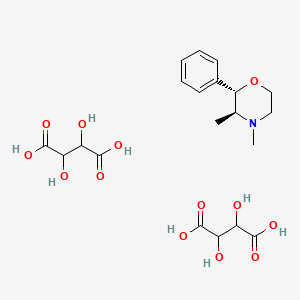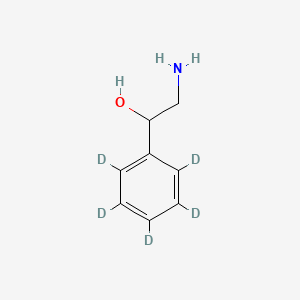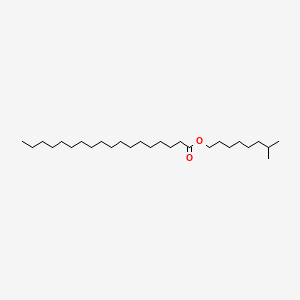
(2S,3S)-3,4-dimethyl-2-phenylmorpholine bis(2,3-dihydroxysuccinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phendimetrazine tartrate is a phenylalkylamine sympathomimetic amine, commonly used as an appetite suppressant in the short-term management of exogenous obesity . It functions as a prodrug of phenmetrazine, which means that it is metabolized in the body to produce the active compound phenmetrazine .
准备方法
Synthetic Routes and Reaction Conditions
Phendimetrazine tartrate is synthesized through a series of chemical reactions involving the morpholine chemical class. The synthesis typically involves the reaction of 3,4-dimethyl-2-phenylmorpholine with tartaric acid to form the tartrate salt . The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the tartrate salt.
Industrial Production Methods
In industrial settings, the production of phendimetrazine tartrate involves large-scale chemical reactors where the reactants are combined under specific conditions to yield the desired product. The process includes steps such as purification, crystallization, and drying to obtain the final pharmaceutical-grade compound .
化学反应分析
Types of Reactions
Phendimetrazine tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of phendimetrazine tartrate may yield phenmetrazine, while reduction may produce different derivatives of the parent compound .
科学研究应用
Phendimetrazine tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its effects on the central nervous system and its potential use in treating obesity.
Medicine: Used as an appetite suppressant in the short-term management of obesity.
Industry: Employed in the pharmaceutical industry for the production of weight loss medications.
作用机制
Phendimetrazine tartrate acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the release of these neurotransmitters in the brain . This action leads to increased central nervous system activity, which suppresses appetite and increases metabolic rate. The drug primarily targets the hypothalamus, a region of the brain involved in regulating hunger and energy expenditure .
相似化合物的比较
Phendimetrazine tartrate is often compared with other appetite suppressants such as phentermine and phenmetrazine. While all these compounds are used to manage obesity, phendimetrazine tartrate is unique in its pharmacokinetics and lower potential for abuse . Unlike phentermine, which has a longer half-life, phendimetrazine tartrate is metabolized more quickly, leading to a shorter duration of action .
Similar Compounds
属性
分子式 |
C20H29NO13 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO.2C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;2*5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t10-,12+;;/m0../s1 |
InChI 键 |
BCCGKQFZUUQSEX-VWXHXBRYSA-N |
手性 SMILES |
C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)



![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)






![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)
